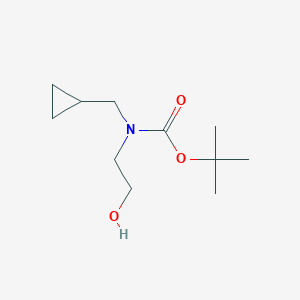
tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate, also known as CX-4945, is a selective inhibitor of protein kinase CK2. It has been extensively studied for its potential use in cancer therapy due to its ability to inhibit CK2, which is overexpressed in many cancer types.
作用機序
Tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate selectively inhibits protein kinase CK2, which is overexpressed in many cancer types. CK2 is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. Inhibition of CK2 by tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate leads to the disruption of these processes and ultimately results in the inhibition of cancer cell growth.
生化学的および生理学的効果
Tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and enhance the efficacy of other cancer therapies. Additionally, tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is necessary for tumor growth.
実験室実験の利点と制限
One advantage of tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate is its selectivity for CK2. This allows for specific inhibition of CK2 without affecting other kinases. Additionally, tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate has been shown to have low toxicity in normal cells. One limitation of tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are many potential future directions for tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate research. One area of interest is the development of tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate as a combination therapy with other cancer treatments. Additionally, there is potential for the use of tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate in the treatment of other diseases, such as neurodegenerative diseases and viral infections. Further studies are needed to fully understand the potential of tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate in these areas.
In conclusion, tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate is a selective inhibitor of protein kinase CK2 that has potential for use in cancer therapy. Its ability to inhibit CK2, which is overexpressed in many cancer types, has been shown to inhibit cancer cell growth and enhance the efficacy of other cancer therapies. While there are limitations to its use in lab experiments, there are many potential future directions for tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate research that warrant further investigation.
合成法
The synthesis of tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate involves the reaction of tert-butyl N-(cyclopropylmethyl) carbamate with 2-bromoethyl alcohol in the presence of a base. The resulting product is then treated with trifluoroacetic acid to remove the tert-butyl protecting group and obtain tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate.
科学的研究の応用
Tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. Additionally, tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate has been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.
特性
IUPAC Name |
tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12(6-7-13)8-9-4-5-9/h9,13H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYMZEGWQFOQSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCO)CC1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

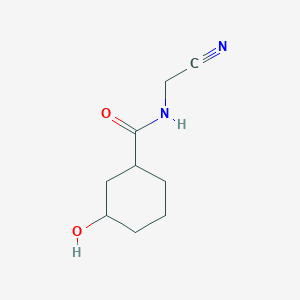
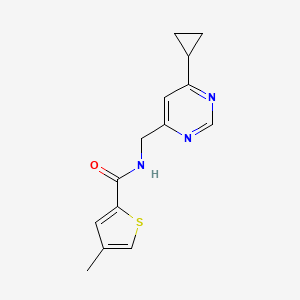
![2-((2-fluorobenzyl)thio)-3-(4-methylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2915612.png)
![5-cyano-6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2915613.png)
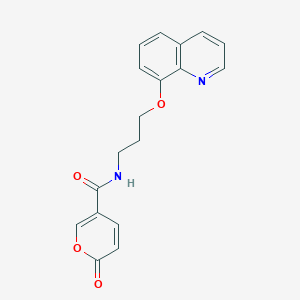
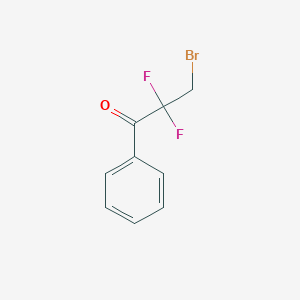
![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]-2-fluorobenzamide](/img/structure/B2915617.png)

![(Z)-(8-Oxo-1,4-dioxaspiro[4.5]dec-7-ylidene)methanolate (Na+)](/img/structure/B2915622.png)
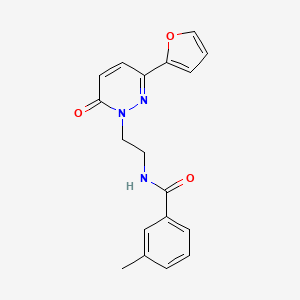
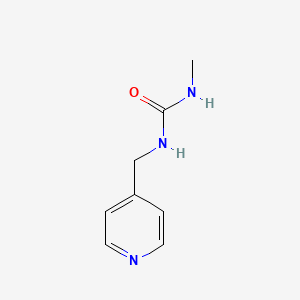
![3-(1-((4'-Fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2915628.png)
![[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2915629.png)
![3-(2-bromophenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide](/img/structure/B2915630.png)